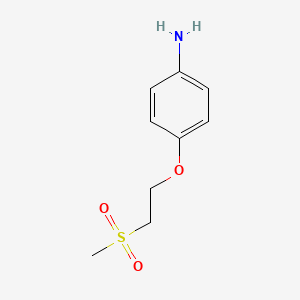

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate

Übersicht

Beschreibung

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of organic compounds known as amino acid esters . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs can then be used as starting materials in various syntheses .Molecular Structure Analysis

The molecular structure of similar compounds typically includes an ethyl ester group, a tert-butoxycarbonyl protected amino group, and a propanoate backbone . The exact structure of “Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate” could not be found.Chemical Reactions Analysis

The Boc group in similar compounds can be deprotected under certain conditions. For example, the Boc group can be removed using trifluoroacetic acid (TFA) or by heating in the presence of an ionic liquid .Wissenschaftliche Forschungsanwendungen

Involvement in Hydrogen-Bonded Structures

Moreover, derivatives of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate are involved in the formation of specific hydrogen-bonded structures. For example, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains through a single C-H...N hydrogen bond, demonstrating the compound's role in generating particular molecular conformations and potentially affecting the physical properties of the material (Abonía et al., 2007).

Chemical Synthesis and Derivative Formation

The compound also finds importance in chemical synthesis and the formation of various derivatives. For instance, halo-substituted pyrazolo[5,1-c][1,2,4]triazines and their derivatives have been synthesized using Ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates. This highlights its role in the synthesis of novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Ivanov et al., 2017).

Zukünftige Richtungen

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a topic of ongoing research . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new protecting groups.

Wirkmechanismus

Target of Action

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is a derivative of amino acids, specifically a tert-butyloxycarbonyl (Boc)-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or their derivatives.

Mode of Action

The compound, being a Boc-protected amino acid derivative, is primarily involved in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . The compound interacts with its targets by participating in the formation of peptide bonds, which are crucial in the synthesis of proteins .

Biochemical Pathways

The compound plays a role in the synthesis of dipeptides, which are integral components of proteins . The synthesis of dipeptides is a crucial step in protein synthesis, a fundamental biochemical pathway in all living organisms. The downstream effects of this pathway include the formation of proteins that perform a myriad of functions, from catalyzing biochemical reactions to providing structural support in cells.

Pharmacokinetics

Amino acids and their derivatives are generally well-absorbed in the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, the presence of the Boc protective group, and the specific physiological conditions under which it is administered.

Result of Action

The primary result of the action of this compound is the synthesis of dipeptides . This contributes to the larger process of protein synthesis, influencing the structure and function of cells. The specific molecular and cellular effects would depend on the nature of the proteins synthesized as a result of its action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability. Additionally, temperature can influence the rate of peptide synthesis . The presence of other reactive groups or compounds in the environment can also impact the compound’s efficacy and selectivity in peptide synthesis .

Biochemische Analyse

Biochemical Properties

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One of the key enzymes involved in these reactions is the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases . The tert-butoxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective group can be removed under acidic conditions, allowing the free amino group to participate in cellular reactions. This deprotection step is crucial for the compound’s activity in biological systems, as it enables the formation of active peptides and proteins . The compound’s impact on cell signaling pathways and gene expression is primarily mediated through its interactions with specific enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The tert-butoxycarbonyl group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group can be achieved using strong acids like trifluoroacetic acid, leading to the formation of the active amine . This process is essential for the compound’s role in peptide synthesis and other biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under sealed, dry conditions at temperatures between 2-8°C . Its stability can be compromised under acidic or basic conditions, leading to the deprotection of the tert-butoxycarbonyl group and subsequent degradation . Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where the compound’s activity significantly increases beyond a certain dosage, leading to enhanced biochemical reactions and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes deprotection and subsequent reactions to form active peptides and proteins . Enzymes such as esterases and proteases play a crucial role in these metabolic processes, facilitating the conversion of the compound into its active forms . The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and the specific conditions of the metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transporters . These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, with specific targeting signals ensuring its delivery to the appropriate subcellular sites . These signals and modifications play a crucial role in the compound’s biochemical activity and interactions with other biomolecules.

Eigenschaften

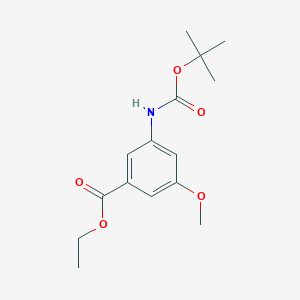

IUPAC Name |

ethyl 3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-6-20-13(17)10-7-11(9-12(8-10)19-5)16-14(18)21-15(2,3)4/h7-9H,6H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVBDWZRXILHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.